5-[2-(4-methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole
Description
5-[2-(4-Methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole (CAS: 338749-14-7) is a benzodioxole derivative characterized by a cyclopropyl ring substituted with a 4-methoxybenzoyl group at the C5 position of the benzodioxole scaffold. This compound has garnered attention in synthetic organic chemistry and materials science due to its unique structural features, including the strained cyclopropane ring and electron-rich benzodioxole system. Its synthesis typically involves cyclopropanation strategies or coupling reactions, as inferred from related benzodioxole derivatives in the literature . The compound is commercially available through three suppliers, reflecting its utility in research and development .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-20-13-5-2-11(3-6-13)18(19)15-9-14(15)12-4-7-16-17(8-12)22-10-21-16/h2-8,14-15H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXKLDXGJJGQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 1,3-benzodioxole with a cyclopropyl ketone derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Structural Comparisons
The benzodioxole core is a common motif in agrochemicals, pharmaceuticals, and materials. Below is a structural comparison of key analogs:
Key Observations:
- Cyclopropane vs.
- Substituent Effects : Ethoxy chains in piperonyl butoxide and Sesamex enhance hydrophobicity and pesticidal activity, whereas the 4-methoxybenzoyl group in the target compound may influence electronic properties and binding interactions .
Research Findings:
- The Matteson homologation approach (used for boronate esters) offers stereoselectivity but may require stringent conditions compared to thioacetalization or etherification .
- Green chemistry principles are increasingly applied to benzodioxole synthesis, as seen in solvent-free or catalytic methods for related compounds .
Physicochemical and Functional Properties
Key Insights:
Biological Activity
The compound 5-[2-(4-methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₂O₃
- Molecular Weight : 220.23 g/mol
- CAS Number : 33522-15-5
The compound features a cyclopropyl group attached to a benzodioxole framework, which is further substituted with a methoxybenzoyl moiety. This unique structure is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HeLa (Cervical) | 8.7 | Caspase activation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that it downregulates pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Case Study: In Vivo Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group.
Mechanistic Studies
Mechanistic studies suggest that the biological activity of this compound may be mediated through multiple pathways:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
- Modulation of Reactive Oxygen Species (ROS) : It has been shown to reduce ROS levels in treated cells, thereby mitigating oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
